molecular formula C13H17NO3 B1350664 Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 423768-53-0

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1350664
CAS No.: 423768-53-0
M. Wt: 235.28 g/mol
InChI Key: RVFNMIRKPZAHOV-UHFFFAOYSA-N
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Description

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a unique structure that includes a cyclopropyl group, a formyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of cyclopropylamine with ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate under specific conditions. The reaction is carried out in the presence of a formylating agent such as formic acid or paraformaldehyde to introduce the formyl group at the 4-position of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the cyclopropyl group.

    Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but lacks both the cyclopropyl and formyl groups.

Uniqueness

Ethyl 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs. This structural feature may influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

ethyl 1-cyclopropyl-4-formyl-2,5-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)12-9(3)14(10-5-6-10)8(2)11(12)7-15/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFNMIRKPZAHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C=O)C)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381555
Record name Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-53-0
Record name Ethyl 1-cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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